methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
Properties
CAS No. |
1784537-50-3 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-5-7(10(14)15-2)6-3-4-12-9(11)8(6)13/h3-5H,1-2H3 |
InChI Key |
FJCUBANGIRLDQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C10H9ClN2O2
- SMILES : CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)OC
- InChIKey : FJCUBANGIRLDQF-UHFFFAOYSA-N
The compound features a pyrrolopyridine core, which is known for its ability to interact with various biological targets. The presence of chlorine and methyl groups enhances its chemical reactivity and solubility.
Biological Activities
Research indicates that compounds similar to methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate exhibit a range of biological activities:
- Anticancer Properties : Pyrrolopyridines have been studied for their potential to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting specific cancer pathways, making them candidates for further development in oncology .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially useful in combating resistant strains of bacteria and fungi .
Medicinal Chemistry Applications
The unique structure of this compound makes it an interesting subject for medicinal chemistry:
- Drug Development : The compound can serve as a lead structure for the synthesis of new pharmaceuticals. Its ability to modulate biological pathways can be exploited to develop drugs targeting diseases such as cancer or infections caused by resistant pathogens.
- Synthetic Intermediates : It can also be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where novel drug candidates are continuously sought.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the efficacy of pyrrolopyridine derivatives on various cancer cell lines. The results indicated that certain modifications to the methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold led to increased cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of specific caspases .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related pyrrolopyridine compounds. The study demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism by which methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Structural Features:
- Core : Pyrrolo[2,3-c]pyridine (fused bicyclic system).
- Substituents :
- Chlorine at position 7 (electron-withdrawing group).
- Methyl ester at position 3 (polar functional group).
- Methyl group at position 1 (steric and electronic modulation).
Synthetic routes often involve palladium-catalyzed hydrogenation or substitution reactions, as seen in analogous compounds .
The compound is compared to structurally related pyrrolo-pyridine derivatives, focusing on substituent effects, synthetic efficiency, and pharmacological relevance.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations:
- Chlorine Position : The 7-chloro substitution in the target compound contrasts with 5-chloro derivatives (e.g., 10b). Positional differences influence electronic properties and binding interactions in biological targets .
- Ester Groups : Methyl vs. ethyl esters (e.g., target vs. 10b) modulate lipophilicity. Methyl esters may enhance metabolic stability compared to ethyl .
- Ring Isomerism : Pyrrolo[2,3-b]pyridine isomers (e.g., CAS 147403-65-4) show reduced structural similarity (score: 0.62), highlighting the importance of ring fusion geometry .
Pharmacological Relevance
- Receptor Interactions : Azaindole derivatives (e.g., L-750,667) with pyrrolo-pyridine motifs exhibit high dopamine D4 receptor selectivity (Ki = 0.51 nM), indicating possible CNS applications for the target compound .
Biological Activity
Methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and molecular targets involved in disease processes.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- SMILES Notation : CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)OC
The compound features a chlorine atom at the 7th position and a carboxylate group at the 3rd position, which contribute to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism of action often involves binding to the ATP-binding site of FGFRs, blocking downstream signaling pathways that promote cell proliferation and survival .
- Analgesic and Sedative Effects : Similar pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties, suggesting potential applications in pain management and sedation therapies .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and therapeutic potentials:
- Inhibition of FGFRs :
-
Structure-Activity Relationship (SAR) :
- Research has shown that the presence of specific functional groups at certain positions significantly affects the biological activity of pyrrolo derivatives. For instance, carboxylic acid derivatives were found to be more potent inhibitors compared to their ester counterparts due to optimal spatial arrangement for interaction with target enzymes .
- Enzyme Inhibition Studies :
Data Table: Biological Activities of Related Compounds
Preparation Methods
Synthesis of 7-Chloro-1H-Pyrrolo[2,3-c]Pyridine
The foundational step involves cyclizing 2-chloro-3-nitropyridine (19 ) with vinylmagnesium bromide (20 ) in tetrahydrofuran (THF) under nitrogen atmosphere. This yields 7-chloro-1H-pyrrolo[2,3-c]pyridine (21 ) as a key intermediate. The reaction proceeds via nucleophilic attack of the vinyl Grignard reagent on the nitro-substituted pyridine, followed by cyclization and aromatization.
N-Methylation at the Pyrrole Nitrogen
Compound 21 undergoes N-methylation using methyl iodide (CHI) in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). This step introduces the 1-methyl group, yielding 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (22 ). Optimal conditions require anhydrous solvents and temperatures between 0°C and room temperature to minimize side reactions.
Carboxylation at Position 3
Directed ortho-metalation (DoM) is employed to functionalize position 3. Using lithium diisopropylamide (LDA) at −78°C in THF, the deprotonated intermediate reacts with methyl chloroformate (ClCOCH) to directly install the methyl ester group. This one-pot method avoids isolation of reactive intermediates and achieves yields of 70–85%.
Reaction Summary
Acylation-Hydrolysis-Esterification Sequence
Trichloroacetylation at Position 3
3-Bromoacetyl-pyrrolo[2,3-c]pyridine derivatives are synthesized by treating 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine with trichloroacetyl chloride (ClCCOCl) in dichloromethane (DCM) and aluminum chloride (AlCl). This Friedel-Crafts acylation installs a trichloroacetyl group at position 3.
Hydrolysis to Carboxylic Acid
The trichloroacetyl intermediate is hydrolyzed to the corresponding carboxylic acid using 20% potassium hydroxide (KOH) in ethanol under reflux. Acidification with hydrochloric acid (HCl) precipitates 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.
Esterification with Methanol
The carboxylic acid is esterified with methanol (CHOH) in the presence of catalytic sulfuric acid (HSO) at 60–80°C. This Fisher esterification achieves near-quantitative conversion to the methyl ester.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trichloroacetylation | ClCCOCl, AlCl, DCM | 88–92 |
| Hydrolysis | KOH, EtOH, reflux | 90–95 |
| Esterification | CHOH, HSO, 60°C | 98–99 |
Direct Cyclization with Pre-Installed Functional Groups
Hantzsch Thiazole Ring Formation
A modified Hantzsch reaction constructs the pyrrolo[2,3-c]pyridine core while introducing the methyl ester. Pyrrolo-pyridine carbothioamides react with 3-bromoacetyl intermediates in ethanol under reflux, forming the thiazole ring and ester group concurrently. This method is advantageous for convergent synthesis but requires precise stoichiometry.
Microwave-Assisted Alkylation
Microwave irradiation accelerates N-methylation and esterification. A mixture of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, methyl iodide, and potassium carbonate (KCO) in N-methylpyrrolidone (NMP) is heated at 150°C for 15 minutes, achieving simultaneous methylation and esterification.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Ring Construction | High regioselectivity, scalable | Multi-step, requires cryogenic conditions | 70–85 |
| Acylation Sequence | Mild conditions, high purity | Lengthy hydrolysis/esterification steps | 80–88 |
| Direct Cyclization | One-pot synthesis, time-efficient | Limited substrate scope | 60–75 |
Q & A
Q. Basic Research Focus
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm substituent positions and ring fusion .
- FT-IR : Identify ester (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) bands .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₀ClN₂O₂) and fragmentation patterns .
- Computational Studies : DFT calculations (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution .
What strategies are effective in analyzing and resolving contradictions in biological activity data across different studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Experimental Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (MIC vs. time-kill assays) .
- Compound Stability : Degradation under assay conditions (e.g., pH >7.0 hydrolyzes the ester group). Validate stability via HPLC before testing .
Resolution : - Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like solvent (DMSO vs. saline) .
- Structural Confirmation : Re-synthesize batches and verify purity (>95% via HPLC) to rule out impurities as confounding factors .
How does the compound's stability under varying pH and temperature conditions impact experimental design in pharmacokinetic studies?
Q. Advanced Research Focus
- pH Sensitivity : The ester group hydrolyzes in alkaline conditions (t₁/₂ <24 hrs at pH 8.0), requiring buffered solutions (pH 5.0–7.4) for in vitro assays .
- Thermal Stability : Decomposition occurs above 80°C; store at –20°C in inert atmospheres (N₂) to prevent oxidation .
Methodological Design : - Use LC-MS to quantify degradation products in plasma samples.
- Simulate physiological conditions (37°C, pH 7.4) for stability assays and adjust dosing intervals accordingly .
What methodologies are recommended for studying the compound's interactions with biological targets, such as enzymes or receptors?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with protein crystal structures (e.g., PDB IDs) to predict binding modes to kinase or GPCR targets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd, Kon/Koff) for target engagement .
- Enzyme Inhibition Assays : Test IC₅₀ values against purified enzymes (e.g., cytochrome P450 isoforms) with fluorogenic substrates .
What are the challenges in designing derivatives of this compound to improve bioactivity, and how can SAR studies be structured?
Advanced Research Focus
Challenges :
- Balancing lipophilicity (ClogP ~2.5) for membrane permeability vs. solubility .
- Avoiding metabolic hotspots (e.g., ester hydrolysis) via bioisosteric replacement (e.g., amides) .
SAR Strategy : - Synthesize analogs with modifications at the 7-Cl (e.g., Br, CF₃), 1-methyl (e.g., ethyl, cyclopropyl), and ester (e.g., ethyl, tert-butyl) positions .
- Test in parallel assays (e.g., cytotoxicity, target inhibition) to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
